molecular formula C22H22Cl4N4O B565285 Rimonabant-d10 Hydrochloride CAS No. 1044909-61-6

Rimonabant-d10 Hydrochloride

Cat. No. B565285
CAS RN: 1044909-61-6
M. Wt: 510.306
InChI Key: REOYOKXLUFHOBV-WSHLDYEFSA-N
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Description

Rimonabant-d10 Hydrochloride is the deuterium labeled version of Rimonabant Hydrochloride . Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis . It is an inverse agonist for the cannabinoid receptor CB1 . Its main avenue of effect is reduction in appetite . Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world .


Molecular Structure Analysis

The molecular formula of Rimonabant-d10 Hydrochloride is C22H11Cl3D10N4O . The average molecular weight is 510.31 . The structure is quite complex with multiple rings .


Physical And Chemical Properties Analysis

Rimonabant Hydrochloride is a white to off-white crystalline solid . It has a water solubility of 0.002 mg/mL . The logP is 5.47 according to ALOGPS and 5.91 according to Chemaxon . The pKa (Strongest Acidic) is 10.82 and the pKa (Strongest Basic) is 1.69 .

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist . There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours . It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOYOKXLUFHOBV-WSHLDYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimonabant-d10 Hydrochloride

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